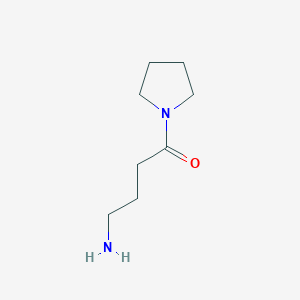

4-Amino-1-(pyrrolidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method involves the reductive amination of 4-oxobutan-1-amine with pyrrolidine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Ceria-supported gold nanoparticles, oxygen atmosphere, temperatures around 160°C.

Reduction: Sodium cyanoborohydride, hydrogen gas with palladium catalyst.

Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product.

Major Products Formed

Oxidation: 2-pyrrolidone (γ-butyrolactam).

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

4-Amino-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:

Biology: Investigated for its potential biological activity and interactions with various biological targets.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it acts as an intermediate in the formation of lactams, indicating its role in the catalytic pathway . The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

4-(1-Pyrrolidinyl)-1-butylamine: Similar structure but lacks the ketone group.

2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a methyl group and belongs to the class of valine derivatives.

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: A structural analog with a different substitution pattern.

Uniqueness

4-Amino-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

4-Amino-1-(pyrrolidin-1-yl)butan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally related to various bioactive molecules and has been investigated for its interactions with several biological targets.

This compound is characterized by the presence of an amino group and a pyrrolidine ring, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Chemical Reactions

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Oxidized to form lactams such as 2-pyrrolidone under specific conditions. | 2-Pyrrolidone (γ-butyrolactam) |

| Reduction | Can be reduced to form corresponding amine derivatives. | Amine derivatives |

| Substitution | The amino group participates in nucleophilic substitution reactions. | Various substituted derivatives |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The mechanism of action involves interaction with specific molecular targets, influencing various pathways. For instance, it has been shown to act as an intermediate in the formation of lactams during oxidation reactions, indicating its role in catalytic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds derived from this compound. For example, derivatives were tested against human lung adenocarcinoma (A549) cells using MTT assays. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting significant reductions in cell viability compared to controls .

Case Study: Cytotoxicity Evaluation

A study assessed several derivatives' cytotoxic effects on A549 and non-cancerous HSAEC-1 KT cells:

| Compound | A549 Viability (%) | HSAEC-1 KT Viability (%) |

|---|---|---|

| Compound A | 64 | 78 |

| Compound B | 61 | 80 |

| Compound C | 78 | 82 |

This evaluation demonstrated that while some derivatives exhibited potent anticancer activity, they also affected non-cancerous cells, raising concerns about selectivity .

Antimicrobial Activity

In addition to anticancer research, the antimicrobial properties of derivatives have been investigated. Compounds derived from this compound were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. However, these compounds showed limited antimicrobial activity (MIC > 64 µg/mL), suggesting further modifications are necessary for enhanced efficacy .

Potential Applications

The compound's potential applications extend beyond anticancer and antimicrobial activities. It is being explored for:

Drug Discovery : As a scaffold for developing novel biologically active compounds.

Polymer Production : Utilized in the synthesis of advanced materials due to its reactivity.

Neurological Disorders : Investigated for potential roles in treating neurological conditions based on its structural analogs .

Q & A

Q. What are the standard synthetic routes for 4-Amino-1-(pyrrolidin-1-yl)butan-1-one, and what purification methods are recommended?

Basic Research Question

The synthesis typically involves a multi-step process starting with a ketone backbone functionalized with pyrrolidine and amino groups. A common approach includes nucleophilic substitution or condensation reactions under anhydrous conditions, as seen in structurally related cathinones . For purification, recrystallization or column chromatography is recommended to isolate the compound, ensuring >95% purity. Distillation may be used for volatile intermediates, as highlighted in large-scale Friedel-Crafts acylation protocols .

Q. How can reaction conditions be optimized to mitigate low yields during synthesis?

Advanced Research Question

Yield optimization requires systematic parameter adjustments:

- Temperature Control : Maintain reaction temperatures between 0–5°C during exothermic steps (e.g., amine addition) to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction efficiency .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .

Post-reaction, employ techniques like vacuum distillation or fractional crystallization to recover unreacted starting materials and reduce waste .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Basic Research Question

Standard methods include:

- GC-MS : For preliminary identification, though limited if the compound is not in commercial libraries .

- FTIR : To confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks to verify pyrrolidine ring protons (δ 1.5–2.5 ppm) and ketone carbon (δ ~210 ppm) .

Q. How can contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data be resolved?

Advanced Research Question

Data conflicts often arise from isomerism or impurities. To resolve:

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₉H₁₆N₂O for this compound) and rule out isobaric interferences .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between α- and β-pyrrolidine conformers .

- Cross-Validation : Compare with synthetic intermediates or reference standards to identify impurities .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Basic Research Question

- Receptor Binding Assays : Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radiolabeled ligands .

- Cytotoxicity Testing : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess baseline toxicity .

- Metabolic Stability : Employ liver microsomes to evaluate CYP450-mediated degradation .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Dynamics Simulations : Model interactions with dopamine transporters to predict binding modes .

- Knockout Cell Lines : Use CRISPR-edited neurons lacking specific receptors to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

Q. What challenges arise in detecting this compound in forensic samples?

Advanced Research Question

- Matrix Effects : Biological matrices (e.g., blood) require solid-phase extraction (SPE) to isolate the compound .

- Isomeric Discrimination : Differentiate from analogs (e.g., α-PBP) using chiral chromatography or ion mobility spectrometry .

- Low Abundance : Enhance sensitivity via derivatization (e.g., BSTFA for GC-MS) or LC-HRMS .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?

Advanced Research Question

- Functional Group Modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess impact on potency .

- Amino Group Substitution : Test methyl or acetyl derivatives to evaluate metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs .

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

Basic Research Question

- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, solvent volume) and share via platforms like Zenodo .

- Interlaboratory Validation : Collaborate with multiple labs to cross-verify purity (>98% by HPLC) and bioactivity data .

Q. How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

- Batch Analysis : Compare compound purity (e.g., via NMR) to rule out impurities as confounding factors .

- Assay Standardization : Use common cell lines and positive controls (e.g., cocaine for transporter inhibition) to normalize results .

- Meta-Analysis : Aggregate data from published studies to identify trends or outliers .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-amino-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |

InChI Key |

PQXWFFNPZFYZAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.